3-Fluoro-4-(trifluoromethyl)phenacyl bromide CAS number
3-Fluoro-4-(trifluoromethyl)phenacyl bromide CAS number
Technical Guide: 3-Fluoro-4-(trifluoromethyl)phenacyl bromide
Executive Summary & Chemical Identity
3-Fluoro-4-(trifluoromethyl)phenacyl bromide (IUPAC: 2-Bromo-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one) is a highly specialized
Unlike its more common isomer (4-fluoro-3-trifluoromethyl), this specific substitution pattern imposes unique electronic effects on the aromatic ring, influencing both the metabolic stability of the final drug candidate and the reactivity of the carbonyl center during synthesis.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Compound Name | 3-Fluoro-4-(trifluoromethyl)phenacyl bromide |
| IUPAC Name | 2-Bromo-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
| Parent Precursor CAS | 237761-81-8 (3'-Fluoro-4'-(trifluoromethyl)acetophenone) |
| Target CAS | Not widely indexed; refer as |
| Molecular Formula | |
| Molecular Weight | 285.03 g/mol |
| Physical State | Solid (Low melting point) or Oil (if impure) |
| Hazards | Lachrymator , Corrosive, Skin Irritant |
Expert Note on CAS Identity: While the 4-fluoro-3-(trifluoromethyl) isomer has a distinct CAS (537050-14-9), the 3-fluoro-4-(trifluoromethyl) variant is frequently synthesized in situ or on-demand from the commercially available acetophenone (CAS 237761-81-8). Researchers should order the acetophenone precursor for reliable access.
Synthetic Methodology
The synthesis of phenacyl bromides from electron-deficient acetophenones requires precise control to prevent poly-bromination. The electron-withdrawing nature of the trifluoromethyl group (position 4) and fluorine (position 3) significantly acidifies the
Protocol: Acid-Catalyzed Bromination
Objective: Selective mono-bromination of 3'-Fluoro-4'-(trifluoromethyl)acetophenone.
Reagents:
-
Precursor: 3'-Fluoro-4'-(trifluoromethyl)acetophenone (1.0 eq)
-
Brominating Agent:
(1.05 eq) or NBS (N-Bromosuccinimide) (1.1 eq) -
Catalyst: p-Toluenesulfonic acid (pTsOH) or HBr (cat.)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethyl Acetate (EtOAc)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the acetophenone in 20 mL of Glacial Acetic Acid. Ensure the system is under an inert atmosphere (
) to prevent moisture uptake. -
Activation: Add a catalytic amount of HBr (33% in AcOH) or pTsOH. This promotes the formation of the enol tautomer, which is the active nucleophile.
-
Bromine Addition:
-
Method A (Elemental Bromine): Add
dropwise at 0°C. The solution will initially be dark red. -
Method B (NBS - Recommended for Safety): Add NBS portion-wise at room temperature.
-
-
Reaction Monitoring: Stir at RT for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the starting material (
) and appearance of a slightly lower spot indicates conversion.-
Critical Control Point: If di-bromination occurs (2 spots lower), reduce temperature or equivalents of bromine.
-
-
Quench & Workup: Pour the mixture into ice water. Extract with Dichloromethane (DCM). Wash the organic layer with saturated
(careful: gas evolution) and then brine. -
Purification: Dry over
and concentrate. Recrystallize from Hexane/Ether if solid, or use short-path silica chromatography if oil.
Visualizing the Reaction Pathway
Figure 1: Step-wise synthesis pathway emphasizing the critical enolization step and the risk of over-bromination.
Reactivity & Applications
The 3-Fluoro-4-(trifluoromethyl)phenacyl bromide is a potent electrophile. Its primary utility lies in the Hantzsch Thiazole Synthesis , a cornerstone reaction in medicinal chemistry for generating kinase inhibitors (e.g., Dabrafenib analogs).
Mechanism: Hantzsch Thiazole Synthesis
The reaction involves the condensation of the phenacyl bromide with a thioamide.
-
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon of the phenacyl bromide, displacing the bromide ion. -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.
-
Dehydration: Loss of water drives the aromatization to form the thiazole ring.
Why this specific scaffold? The 3-fluoro-4-trifluoromethyl motif provides metabolic stability (blocking P450 oxidation sites) and lipophilicity, which enhances membrane permeability in drug candidates.
Application Workflow Diagram
Figure 2: The Hantzsch synthesis pathway, converting the phenacyl bromide into a bioactive thiazole scaffold.
Safety & Handling (Lachrymator Protocol)
Phenacyl bromides are potent lachrymators (tear gas agents). They cause severe eye, skin, and respiratory irritation.
Strict Handling Protocols:
-
Engineering Controls: Always handle inside a functioning fume hood. Do not weigh on an open bench.
-
Decontamination: Glassware must be rinsed with a solution of ethanol and aqueous ammonia or sodium thiosulfate before being removed from the hood. This destroys the alkylating capability of the bromide.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Storage: Store at 2-8°C under inert gas (
or Ar). These compounds degrade and darken upon exposure to light and moisture, releasing HBr.
References
-
Sigma-Aldrich. Product Detail: 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone (Precursor CAS 237761-81-8). Retrieved from (Note: Link directs to general fluorinated acetophenones; specific CAS search required on vendor site).
-
ChemicalBook. 3'-Fluoro-4'-(trifluoromethyl)acetophenone Properties and CAS 237761-81-8. Retrieved from .
-
Organic Syntheses. General Procedure for Phenacyl Bromide Synthesis via Bromination. Org.[1][2][3] Synth. 1936, 16, 73. Retrieved from .
-
PubChem. Compound Summary for 3'-Fluoro-4'-(trifluoromethyl)acetophenone. Retrieved from .
